Theaflavin 3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

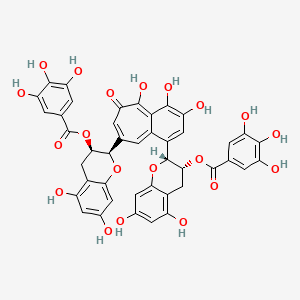

. It belongs to the class of theaflavins, which are formed during the enzymatic oxidation of catechins in tea leaves. Theaflavin 3 is known for its potent antioxidant, anti-inflammatory, and antiviral properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Theaflavin 3 can be synthesized through the enzymatic oxidation of catechins using polyphenol oxidase (PPO) and peroxidase enzymes. The reaction typically involves the condensation of flavan-3-ols in the presence of these enzymes under controlled conditions.

Industrial Production Methods: In industrial settings, this compound is produced by extracting tea leaves and subjecting them to controlled enzymatic oxidation. The process involves the use of tea polyphenols as substrates and optimizing conditions such as temperature, pH, and enzyme concentration to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: Theaflavin 3 undergoes various chemical reactions, including oxidation, reduction, and polymerization. These reactions are crucial in its formation and functional properties.

Common Reagents and Conditions:

Oxidation: Catalyzed by polyphenol oxidase and peroxidase enzymes.

Reduction: Typically involves the use of reducing agents such as sodium borohydride.

Polymerization: Occurs under specific conditions of temperature and pH.

Major Products Formed:

Theaflavin Monomers: Theaflavin 1, theaflavin 2A, and theaflavin 2B.

Polymeric Theaflavins: Larger polymeric structures formed through polymerization reactions.

Aplicaciones Científicas De Investigación

Theaflavin 3 has a wide range of applications in scientific research, including:

Chemistry: Used as a natural antioxidant in various chemical processes.

Biology: Studied for its effects on cellular processes and potential therapeutic applications.

Medicine: Investigated for its anti-inflammatory, anticancer, and antiviral properties.

Industry: Utilized in the food and beverage industry for its health benefits and as a natural preservative.

Mecanismo De Acción

Theaflavin 3 exerts its effects through multiple mechanisms:

Antioxidant Activity: Neutralizes free radicals and prevents oxidative stress.

Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines.

Antiviral Properties: Interferes with viral entry and replication processes.

Molecular Targets: Binds to specific receptors and enzymes involved in inflammatory and oxidative pathways.

Comparación Con Compuestos Similares

Theaflavin 3 is compared with other similar compounds such as:

Epigallocatechin Gallate (EGCG): Another polyphenol found in green tea with strong antioxidant properties.

Theaflavin Monomers: Theaflavin 1, theaflavin 2A, and theaflavin 2B, which are structurally similar but less complex.

Thearubigins: Another class of polyphenols found in black tea, known for their antioxidant and anti-inflammatory properties.

This compound stands out due to its unique structure and potent biological activities, making it a valuable compound for various applications.

Propiedades

IUPAC Name |

[(2R,3R)-2-[1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,5-trihydroxy-6-oxobenzo[7]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H32O20/c44-17-7-23(46)21-12-33(62-42(58)15-3-25(48)36(54)26(49)4-15)40(60-31(21)9-17)14-1-19-20(11-30(53)39(57)35(19)38(56)29(52)2-14)41-34(13-22-24(47)8-18(45)10-32(22)61-41)63-43(59)16-5-27(50)37(55)28(51)6-16/h1-11,33-34,40-41,44-51,53-55,57H,12-13H2,(H,52,56)/t33-,34-,40-,41-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEASWHWETFMWCV-ISBUVJFSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4O)O)C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4O)O)[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H32O20 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

868.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30462-35-2 |

Source

|

| Record name | Theaflavin 3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30462-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.